Oktakis(tetramethylammonium)-T8-silisesquioxane
Description
Overview of Polyhedral Oligomeric Silsesquioxanes (POSS) as Nanostructured Chemical Systems
Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of nanostructured materials characterized by a silicon and oxygen core, to which organic groups are covalently bonded. meddocsonline.orgresearchgate.net These compounds represent a bridge between ceramic and organic materials, possessing a hybrid nature that imparts unique properties. meddocsonline.org The general empirical formula for POSS is (RSiO1.5)n, where 'R' can be a variety of organic functional groups (such as alkyl, acrylate, or hydroxyl) or a hydrogen atom, and 'n' represents the number of repeating units. researchgate.netnih.govmdpi.com
With diameters typically in the range of 1 to 3 nanometers, POSS are considered among the smallest silica (B1680970) nanoparticles. meddocsonline.orgnih.govmdpi.com Their nanometer-sized, cage-like structure provides a large surface-area-to-volume ratio. mdpi.com This nanostructure allows for the precise control of chemical and physical properties, making them valuable building blocks in the development of advanced materials. dtic.mil The incorporation of POSS into polymer matrices can lead to significant enhancements in material properties, including thermal stability, mechanical strength, and resistance to oxidation. researchgate.netnih.govresearchgate.net
Structural Characteristics and Fundamental Chemical Principles of T8-Silsesquioxane Frameworks
The most common and highly symmetric structure within the POSS family is the T8 framework, where n=8. meddocsonline.org This structure consists of a cubic cage of silicon and oxygen atoms (Si-O-Si linkages), forming an inorganic core. researchgate.netnih.gov At each of the eight silicon vertices of this cube, an organic group (R) is attached by a covalent bond. meddocsonline.orgresearchgate.net This architecture results in a well-defined, three-dimensional molecule. researchgate.net
The inorganic Si-O-Si core provides high thermal stability and rigidity, characteristic of ceramics, while the organic 'R' groups on the exterior of the cage influence its solubility, reactivity, and compatibility with other materials, particularly polymers. nih.gov The ability to modify these peripheral organic groups allows for the fine-tuning of the silsesquioxane's properties for specific applications. nih.gov From an application standpoint, these cube-like T8 derivatives are among the most important in the POSS family. nih.gov
Positioning Oktakis(tetramethylammonium)-T8-silisesquioxane within the Broader POSS Research Landscape
This compound is a specific example of a T8-silsesquioxane. In this compound, the 'R' group at each of the eight silicon vertices is a tetramethylammonium (B1211777) cation. This makes it a water-soluble, ionic POSS derivative. Its synthesis can be achieved using tetraethyl orthosilicate (B98303) and tetramethylammonium hydroxide (B78521). scientific.net The presence of the charged tetramethylammonium groups at the cage periphery distinguishes it from many other POSS molecules that feature neutral organic functionalities, opening avenues for research into its interactions in aqueous media and with polar materials.
| Property | Value |
| CAS Number | 69667-29-4 |
| Molecular Formula | C32H96N8O12Si8 |
| Melting Point | 135-143 °C |
| Physical State | Solid |
Data sourced from multiple chemical suppliers. chemicalbook.comscimplify.comichemical.comgelest.com
Current State of Academic Research on this compound and Identification of Key Research Inquiries
Current academic research on this compound has focused on its application as a functional modifier for materials. A notable area of investigation has been its use to improve the properties of polyester (B1180765) fabric. scientific.net In one study, this compound, referred to as TMA-POSS, was synthesized and applied to polyester fabric to enhance its performance characteristics. scientific.net
The key research inquiries in this context revolve around the impact of the POSS treatment on the fabric's physical properties. The structure of the synthesized TMA-POSS was characterized using FT-IR spectra, and its particle size distribution was measured. scientific.net The primary focus was to investigate the antistatic property, wetting property (hydrophilicity), and dyeing performance of the modified polyester fabric. scientific.net
The findings from this research indicate that the application of this compound can significantly alter the surface properties of polyester. scientific.net The study reported measurable improvements in antistatic and wetting characteristics, demonstrating the potential of this specific POSS compound in the functional finishing of textiles. scientific.net
| Research Finding on Polyester Fabric Modification | Result |
| Wetting Angle | Reached 0° at a TMA-POSS concentration > 4% (o.w.f.) |
| Peak Voltage (Antistatic) | 1283.0 V |
| Attenuation Cycle (Antistatic) | 3.9 s |
| Capillary Value | 16.0 cm |
Data from a study on the functional modification of polyester fabric. scientific.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O12Si8.8C3H9N/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27;8*1-4(2)3/h1-8H3;8*1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYHPPJCHDYQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H96N8O12Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Oktakis Tetramethylammonium T8 Silisesquioxane
Established Reaction Pathways for Oktakis(tetramethylammonium)-T8-silisesquioxane Synthesis
The formation of this compound is a well-documented process that primarily involves the hydrolytic condensation of a silicon alkoxide in the presence of a quaternary ammonium (B1175870) hydroxide (B78521). This method provides a reliable route to the highly symmetrical T8 cage structure.
Role of Tetraethyl Orthosilicate (B98303) in the Formation Process
Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH
Influence of Tetramethylammonium (B1211777) Hydroxide as a Key Reagent
Tetramethylammonium hydroxide (TMAH) plays a multifaceted role in the synthesis of this compound. pku.edu.cn Firstly, it acts as a base catalyst for the hydrolysis of tetraethyl orthosilicate, accelerating the formation of silanol (B1196071) intermediates. researchgate.net Secondly, and more critically, the tetramethylammonium (TMA) cation acts as a template or structure-directing agent for the formation of the T8 cubic cage.
Molecular dynamics simulations have shown that the TMA cation can form a stabilizing adsorption layer around the silicate (B1173343) octamer (Si₈O₂₀)⁸⁻, promoting the formation of this specific cage structure over other possible silicate oligomers. mdpi.com This templating effect is crucial for achieving a high yield of the desired T8 architecture. The hydroxide ions from TMAH also catalyze the condensation reactions between the silanol groups, leading to the formation of the siloxane bonds that constitute the cage framework.
Investigation of Reaction Kinetics and Thermodynamic Parameters in this compound Formation
The formation of T8-silsesquioxanes is a complex process governed by a series of competing hydrolysis and condensation reactions. While specific kinetic and thermodynamic data for this compound are not extensively reported in publicly available literature, the general principles of alkoxysilane polymerization provide a framework for understanding these parameters.
Table 1: Factors Influencing Reaction Kinetics and Thermodynamics
| Parameter | Effect on Kinetics | Effect on Thermodynamics |
| Temperature | Increases reaction rate | Can affect equilibrium position |
| pH (Catalyst) | Accelerates hydrolysis and condensation | Influences the stability of intermediates |
| Solvent | Affects solubility and reaction rates | Can influence the final product distribution |
| Water/Silane Ratio | Influences the extent of hydrolysis | Can impact the degree of condensation |
Strategies for Enhancing Purity and Yield in Laboratory and Pilot-Scale Synthesis
Obtaining high purity and yield of this compound is crucial for its application in materials science. Several strategies have been developed to optimize the synthesis process.
One key factor is the careful control of reaction conditions. This includes maintaining a precise stoichiometry of reactants, controlling the temperature, and ensuring efficient mixing. The rate of addition of reactants can also influence the outcome of the synthesis.
Purification of the final product is often achieved through recrystallization. The crude product can be dissolved in a suitable solvent and then precipitated by the addition of a non-solvent to remove unreacted starting materials and smaller silicate oligomers. Filtration and washing of the crystalline product are also essential steps to ensure high purity. For other polyhedral oligomeric silsesquioxanes, column chromatography has been employed as a purification method. nih.gov
To enhance the yield, the use of specific catalysts has been explored. For instance, fluoride (B91410) ions, often introduced as tetrabutylammonium (B224687) fluoride (TBAF), have been shown to be effective catalysts for the formation of T8 silsesquioxane cages from trialkoxysilanes, leading to significantly improved yields. nih.gov While not the primary catalyst in the synthesis of the title compound, this highlights a potential avenue for optimization.
Mechanistic Studies of Hydrolytic Condensation Processes in T8-Silsesquioxane Formation
The formation of the T8-silsesquioxane cage occurs through a complex hydrolytic condensation mechanism. This process can be broadly divided into two main stages: hydrolysis and condensation. researchgate.net
Hydrolysis: As mentioned earlier, the process begins with the hydrolysis of the silicon precursor, tetraethyl orthosilicate. This reaction can be catalyzed by either acids or bases. Under the basic conditions provided by tetramethylammonium hydroxide, the mechanism involves the nucleophilic attack of a hydroxide ion on the silicon atom, leading to the displacement of an ethoxy group. This process repeats until all four ethoxy groups are replaced by hydroxyl groups, forming silicic acid, Si(OH)₄. researchgate.net
Condensation: The subsequent condensation reactions involve the formation of siloxane bonds (Si-O-Si) through the elimination of water or alcohol. There are two primary condensation pathways:
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. -Si-OH + HO-Si- → -Si-O-Si- + H₂O
Alcohol Condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol (B145695) molecule. -Si-OH + C₂H₅O-Si- → -Si-O-Si- + C₂H₅OH
These condensation reactions proceed through a series of steps, forming progressively larger silicate oligomers. The templating effect of the tetramethylammonium cation is crucial in guiding the condensation process towards the formation of the stable T8 cubic structure. mdpi.com Theoretical studies have proposed various mechanistic pathways involving the assembly of smaller silicate fragments into the final cage structure. pku.edu.cnacs.org
Solvent Systems and Catalytic Approaches in Optimized this compound Synthesis
The choice of solvent can significantly impact the synthesis of silsesquioxanes. The solvent must be able to dissolve the reactants and intermediates, and its polarity can influence the rates of hydrolysis and condensation. wikipedia.org For the synthesis of this compound, polar protic solvents such as methanol (B129727) or ethanol are often used to facilitate the dissolution of the ionic tetramethylammonium hydroxide and to act as a co-solvent for the tetraethyl orthosilicate and water.
The catalytic approach is central to the efficient synthesis of the T8 cage. As established, tetramethylammonium hydroxide serves as a base catalyst. The hydroxide ions promote both the hydrolysis of the TEOS precursor and the subsequent condensation of the silanol intermediates. researchgate.net The catalytic cycle involves the deprotonation of silanol groups to form more reactive silanolate anions, which then readily participate in nucleophilic attack on other silicon centers.
Beyond the primary role of TMAH, other catalytic systems have been investigated for the synthesis of T8 silsesquioxanes in general. As mentioned, fluoride ions have proven to be highly effective catalysts, often leading to higher yields and cleaner reactions. nih.gov The mechanism of fluoride catalysis is believed to involve the formation of hypervalent silicon intermediates, which facilitates the cleavage and formation of Si-O bonds.
Sophisticated Spectroscopic and Structural Elucidation of Oktakis Tetramethylammonium T8 Silisesquioxane
Advanced Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy serves as a primary method for confirming the presence of specific chemical bonds and functional groups within a molecule.
Application of Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for verifying the integrity of the T8-silsesquioxane cage. The defining feature of this structure is the robust silicon-oxygen-silicon (Si-O-Si) framework. The FT-IR spectrum of silsesquioxanes is dominated by strong absorption bands corresponding to the asymmetric stretching vibrations of the Si-O-Si bonds. For T8 cage structures, these characteristic bands are typically observed in the region of 1110-1130 cm⁻¹. rsc.org The presence of a sharp, intense peak in this region is a definitive indicator of the formation and integrity of the polyhedral siloxane cage.
Another key vibrational mode for cage-like structures is the symmetric stretching of the Si-O-Si bonds, which appears at a lower wavenumber, with a band noted at 424 cm⁻¹ for phenyl-T8 cages, distinguishing them from pre-polymer structures. rsc.org In addition to the cage framework, the FT-IR spectrum would also exhibit bands associated with the tetramethylammonium (B1211777) cation, [(CH₃)₄N]⁺. These include C-H stretching and bending vibrations from the methyl groups. The analysis of these distinct regions allows for the comprehensive confirmation of both the inorganic core and the organic counterions of the compound.
Interactive Table: Characteristic FT-IR Absorption Bands for T8-Silsesquioxane Cage Structures
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Bond Type |
| Asymmetric Stretch | 1110 - 1130 | Strong, Sharp | Si-O-Si |
| Symmetric Stretch | ~424 - 494 | Medium to Weak | Si-O-Si |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Cage Framework Characterization
High-resolution NMR spectroscopy provides unparalleled detail regarding the connectivity and chemical environment of atoms within a molecule. For Oktakis(tetramethylammonium)-T8-silisesquioxane, a combination of silicon, proton, and carbon NMR is employed to characterize both the siloxane cage and the organic cations.
Detailed ²⁹Si-NMR Spectroscopic Analysis for Siloxane Connectivity
²⁹Si-NMR spectroscopy is the most direct method for characterizing the silicon-oxygen framework of silsesquioxanes. The chemical shift of the silicon atoms is highly sensitive to their local environment, including the strain of the Si-O-Si rings within the cage. For a perfectly symmetrical T8 cage, all eight silicon atoms are chemically equivalent, which should result in a single, sharp resonance in the ²⁹Si-NMR spectrum.
Research on various T8 cages shows that the chemical shifts typically appear in a well-defined region. For instance, studies on phenyl-T8 (Ph-T8) have reported single signals around -77.71 ppm, though other reports have noted two signals at -76.82 and -80.40 ppm, suggesting slight structural distortions or different crystalline environments. rsc.org Models have been developed to predict ²⁹Si NMR chemical shifts based on the influence of ring strain, which is a key characteristic of these polyhedral structures. researchgate.net Therefore, the observation of a single peak, or a narrow set of peaks, in this characteristic region for this compound would provide conclusive evidence of the highly symmetric, closed-cage T8 structure.
¹H and ¹³C NMR for Organic Moiety Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the organic component, the tetramethylammonium cation.
In the ¹H NMR spectrum, the twelve protons of the four equivalent methyl groups of the tetramethylammonium cation are expected to produce a single, sharp singlet. This signal's chemical shift typically appears around 3.1-3.2 ppm.
Similarly, the ¹³C NMR spectrum is expected to show a single resonance for the four equivalent methyl carbons of the cation. This peak is typically observed in the range of 55-56 ppm. The presence of these solitary signals in the ¹H and ¹³C spectra, coupled with the absence of other resonances, confirms the identity and high purity of the tetramethylammonium counterions associated with the silsesquioxane cage.
Interactive Table: Typical NMR Data for this compound
| Nucleus | Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ²⁹Si | Siloxane Cage | -76 to -81 | Singlet |
| ¹H | Tetramethylammonium | ~3.1 - 3.2 | Singlet |
| ¹³C | Tetramethylammonium | ~55 - 56 | Singlet |
Mass Spectrometry and Ion Mobility Spectrometry for Oligomer Composition and Conformational Studies
Mass spectrometry provides information about the mass-to-charge ratio of ions, confirming molecular weight and composition. When combined with ion mobility, it becomes a powerful tool for investigating the size, shape, and conformation of ions in the gas phase.
Elucidation of Gas Phase Conformational Properties of Related Siloxane Oligomers
Studies on flexible siloxane polymers, such as polydimethylsiloxane (B3030410) (PDMS), have shown that these molecules can exist in a variety of gas-phase conformations. researchgate.net Depending on the chain length and charge state, these can range from compact, spherical globules to more elongated, "bead-on-a-string" type structures. researchgate.net These conformations are influenced by intramolecular and ion-neutral interactions within the spectrometer. Although the T8 cage of this compound is a rigid structure, IM-MS could be used to study its ion-neutral interactions, the potential for aggregation, or the conformational properties of related, more flexible siloxane oligomers. This technique provides a unique window into the intrinsic structural properties of these molecules, free from solvent or crystal packing effects. umons.ac.be
X-ray Diffraction (XRD) and Scattering Techniques for Crystalline and Amorphous Structures
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. When a beam of X-rays is directed at a crystalline material, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. This diffraction pattern is unique to the crystalline structure of the material. By analyzing the position and intensity of the diffracted peaks, researchers can determine the crystal structure, identify the phases present in a sample, and measure the degree of crystallinity.
For silsesquioxane compounds, XRD is instrumental in confirming the highly ordered, cage-like structure. The sharp and well-defined peaks in an XRD pattern would indicate a high degree of crystallinity, providing information about the unit cell dimensions and the spatial arrangement of the Si-O-Si framework and the associated tetramethylammonium cations. Small-angle X-ray scattering (SAXS) can also be employed to investigate the larger-scale structure and ordering of the particles in solution or in a solid matrix.
Despite a comprehensive search of scientific literature, specific XRD data and detailed research findings for this compound are not publicly available at this time.
High-Resolution Microscopy for Morphology and Nanoscale Feature Analysis
High-resolution microscopy techniques are essential for visualizing the morphology, size, and surface characteristics of nanomaterials like this compound. These methods provide direct visual evidence of the compound's physical form.
Particle Size Distribution Measurement and Analysis
The particle size and its distribution are critical parameters that influence the physical and chemical properties of a material, including its reactivity, solubility, and interaction with other substances. In a study focused on the application of this compound for modifying polyester (B1180765) fabric, the particle size distribution of the synthesized compound was measured using a size analyzer. scientific.net The analysis revealed an average particle size of 150.3 nm.
Interactive Data Table: Particle Size of this compound
| Parameter | Value |
| Average Particle Size (nm) | 150.3 |
Note: This data is based on the available research and may vary depending on the synthesis method and conditions.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural Insights
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for imaging the microstructure of materials at high resolutions. SEM provides detailed images of the surface topography and composition of a sample by scanning it with a focused beam of electrons. It is particularly useful for observing the shape, size, and surface morphology of particles.
TEM, on the other hand, transmits a beam of electrons through an ultra-thin specimen to form an image. This technique provides information about the internal structure of the material, including its crystallinity and the presence of any defects. For a cage-structured molecule like this compound, TEM could potentially visualize the individual cage structures if they are appropriately dispersed and the resolution is sufficiently high.
A thorough review of existing scientific literature did not yield any specific SEM or TEM studies or micrographs for this compound. Such studies would be invaluable in providing a more complete understanding of the compound's morphology and nanoscale features.
Theoretical and Computational Chemistry Approaches to Oktakis Tetramethylammonium T8 Silisesquioxane
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
A key aspect that can be investigated with MD is the conformational landscape of the organic cations surrounding the inorganic core. The simulations can reveal the preferred orientations of the tetramethylammonium (B1211777) groups and the energetic barriers between different conformations. This is particularly important for understanding how the molecule packs in the solid state and how it interacts with its surroundings in solution or in composite materials. shu.ac.uk
Furthermore, MD simulations can be used to calculate important thermodynamic properties, such as the glass transition temperature (Tg) for bulk materials composed of these molecules. shu.ac.uk The simulations can also elucidate the "breathing mode" of the functional groups, which is a key molecular feature controlling the macroscopic Tg in some functionalized POSS systems. shu.ac.uk
Density Functional Theory (DFT) for Mechanistic Insights into Synthesis and Functionalization Reactions
Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly useful for gaining mechanistic insights into chemical reactions, including the synthesis and functionalization of silsesquioxanes. nih.gov While the synthesis of Oktakis(tetramethylammonium)-T8-silisesquioxane is established, DFT could be employed to study the reaction pathways and transition states involved in its formation.
For instance, DFT calculations can be used to model the hydrolysis and condensation of organotrialkoxysilanes, which are the fundamental steps in the synthesis of T8 cages. lookchem.com These calculations can help identify key intermediates and determine the activation energies for different reaction steps, providing a deeper understanding of the factors that control the reaction yield and selectivity. lookchem.com
Moreover, DFT can be used to explore the mechanisms of post-synthesis functionalization reactions. Although the tetramethylammonium groups are already in place in the target molecule, DFT could be used to predict the feasibility of further modifying these groups or the silsesquioxane cage itself. nih.gov By calculating the reaction energies and activation barriers, researchers can screen potential reactions and identify promising synthetic routes before attempting them in the laboratory. researchgate.net
Predictive Modeling of Structural Modifications and Their Energetic Implications
Computational methods can be used to predict the effects of structural modifications on the stability and properties of this compound. This predictive capability is highly valuable for the rational design of new silsesquioxane-based materials with tailored functionalities.
For example, quantum chemical calculations can be used to assess the energetic implications of replacing one or more of the tetramethylammonium groups with other functional groups. By calculating the relative energies of different substituted silsesquioxanes, it is possible to predict which modifications are likely to be thermodynamically favorable. This approach can be used to screen a large number of potential derivatives and identify promising candidates for synthesis.
Rational Design and Functionalization Strategies for Oktakis Tetramethylammonium T8 Silisesquioxane Derivatives
Covalent Functionalization Approaches for Tailored Chemical Reactivity
Direct covalent functionalization of the tetramethylammonium (B1211777) cations on the final Oktakis(tetramethylammonium)-T8-silisesquioxane compound is chemically challenging. Therefore, the primary strategy for creating covalently modified derivatives involves the functionalization of a suitable T8 silsesquioxane precursor, which can then be converted to the desired ionic form or used directly in material synthesis. This approach allows for the introduction of a wide array of reactive groups onto the silsesquioxane cage.
Key covalent functionalization strategies on T8 silsesquioxane precursors include:
Hydrosilylation: This is a common method for attaching a variety of organic groups to a T8 cage that has silicon-hydride (Si-H) bonds at its vertices. The reaction of these Si-H groups with molecules containing double or triple bonds (e.g., alkenes, alkynes) yields stable silicon-carbon bonds.
Nucleophilic Substitution: Precursors such as octakis(3-chloropropyl)octasilsesquioxane are highly effective for introducing new functionalities. The chlorine atoms can be displaced by a wide range of nucleophiles, including amines, thiols, and phenoxides, to attach new organic moieties to the cage. For instance, reactions with phenoxide derivatives have been used to prepare aromatic nitro-, aldehyde-, and bromo-functionalized silsesquioxanes. researchgate.net
Epoxy Ring-Opening: Silsesquioxane cages functionalized with epoxy groups, such as octaglycidyldimethylsilyl POSS, are valuable intermediates. rsc.org The epoxy rings can be opened by various nucleophiles, including amines and alcohols, making this a versatile method for grafting the silsesquioxane onto other molecules or surfaces. mdpi.com
"Click" Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provide a highly efficient and specific method for linking silsesquioxane cages. A T8 cage functionalized with azide (B81097) groups can be reliably reacted with a molecule containing an alkyne, and vice versa, to form complex architectures.
These covalent strategies produce a library of functionalized T8 silsesquioxane building blocks that can be polymerized, grafted, or further modified.
Table 1: Covalent Functionalization Approaches for T8-Silsesquioxane Precursors
| Strategy | Precursor Example | Reactant Example | Functional Group Introduced |
|---|---|---|---|
| Hydrosilylation | Octakis(hydridosilsesquioxane) | 1-Octene | Octyl group |
| Nucleophilic Substitution | Octakis(3-chloropropyl)silsesquioxane | Sodium 4-nitrophenoxide | 4-Nitrophenoxypropyl group researchgate.net |
| Epoxy Ring-Opening | Octakis(glycidyloxypropyl)silsesquioxane | Ethylenediamine | Amino-alcohol linkage rsc.org |
Non-Covalent Interactions and Supramolecular Assembly Strategies Utilizing this compound
The ionic nature of this compound makes it exceptionally well-suited for strategies based on non-covalent interactions. These interactions are critical for directing the self-assembly of molecules into larger, ordered structures.
Electrostatic Interactions: The primary non-covalent force is the strong electrostatic attraction between the polyanionic [Si₈O₂₀]⁸⁻ cage and the eight surrounding tetramethylammonium cations. These ion-pairing interactions can be leveraged to build organized assemblies. In composite materials, the charged nature of the silsesquioxane can create well-defined pathways for ion transport, which is a significant advantage in the design of solid-state electrolytes. nih.gov
Host-Guest Chemistry: The silsesquioxane cage itself, with its defined cavity and external surface, can act as a host for various guest molecules. While the internal cavity is small, the pockets and clefts on the exterior of the cage can interact with suitable guest molecules through van der Waals forces, hydrogen bonding (if functionalized), or electrostatic interactions.
Supramolecular Networks: The diversity of organic groups that can be associated with the silsesquioxane cage (via cation exchange, as discussed in 5.5) allows for unique surface chemistry that can lead to non-covalent interactions with surrounding ions or solvent molecules. nih.gov This can drive the formation of three-dimensional, non-covalently linked networks, improving the mechanical and thermal properties of composite materials. nih.gov For example, the incorporation of ionic silsesquioxanes into ionic liquids has been shown to improve mechanical robustness through the formation of such networks. nih.gov
Controlled Grafting and Surface Modification Techniques for Specific Applications
Grafting silsesquioxane cages onto surfaces is a powerful technique for altering the surface properties of materials, such as wettability, adhesion, and thermal stability. The rigid, nanometer-sized structure of the T8 cage can introduce significant changes to surface morphology and chemistry.
The general approach involves using a T8 silsesquioxane derivative that has been covalently functionalized with reactive groups capable of bonding to a target surface.
Grafting to Polymers: Silsesquioxanes can be grafted onto polymer films to enhance their properties. For example, an amino-functionalized silsesquioxane was successfully grafted onto the surface of polylactide (PLA) films. nih.gov This was achieved through an aminolysis reaction between the amino groups on the POSS molecule and the ester functionalities on the polymer surface. nih.gov This surface modification was shown to improve the resistance of the PLA to hydrolytic degradation. nih.gov
Grafting to Fibers: Carbon fibers used in high-performance composites can be surface-modified with silsesquioxanes to improve their interaction with the polymer matrix. In one method, carbon fibers were first functionalized to have surface amine groups. mdpi.com These amine groups were then reacted with epoxy-functionalized POSS, resulting in the silsesquioxane being covalently grafted onto the fiber surface. rsc.orgmdpi.com This modification increased the surface polarity and roughness, leading to improved interfacial strength in the final composite material. rsc.org
Formation of Self-Assembled Monolayers (SAMs): Silsesquioxanes with appropriate functional groups (e.g., silanols or alkoxysilanes) can form self-assembled monolayers on hydroxylated surfaces like silica (B1680970), glass, or metal oxides. This provides a precise method for creating a robust, nanostructured surface layer.
Table 2: Examples of Surface Modification with T8-Silsesquioxane Derivatives
| Substrate | Silsesquioxane Derivative | Grafting Method | Outcome | Reference |
|---|---|---|---|---|
| Polylactide (PLA) Film | Amino-functionalized POSS | Aminolysis | Enhanced resistance to hydrolysis | nih.gov |
| Carbon Fiber | Epoxy-functionalized POSS | Reaction with surface amine groups | Increased surface energy and interfacial strength | rsc.orgmdpi.com |
Strategies for Incorporating this compound as a Defined Building Block in Complex Macromolecular Architectures
The well-defined, rigid, and nanometer-scale structure of the T8 silsesquioxane cage makes it an ideal "building block" for creating complex organic-inorganic hybrid polymers and macromolecular architectures. tandfonline.comnih.gov By incorporating these cages into polymer chains, materials with enhanced thermal stability, mechanical strength, and other desirable properties can be synthesized. mdpi.com
Pendant Architecture: In this design, silsesquioxane cages are attached as side groups to a polymer backbone. This is typically achieved by polymerizing monomers that already contain a silsesquioxane cage. For example, a methacrylate-functionalized POSS can be polymerized to form a polymethacrylate (B1205211) chain with bulky T8 cages dangling from it. nih.gov This architecture significantly restricts the mobility of the polymer chains, leading to higher glass transition temperatures.
Main-Chain (Bead) Architecture: Here, the silsesquioxane cages are incorporated directly into the main chain of the polymer. tandfonline.com This requires a silsesquioxane that is functionalized at two opposite corners of the cage (a difunctional silsesquioxane). These difunctional "macromers" can then be reacted with other difunctional comonomers in a step-growth polymerization to create a linear polymer where the rigid T8 cages are linked by flexible organic segments. tandfonline.com
Cross-linking Agent: Silsesquioxanes with multiple reactive groups (more than two) can act as highly effective cross-linkers. When added to a polymerization reaction, they can connect multiple polymer chains together, forming a rigid, three-dimensional network. This is a common strategy for improving the thermomechanical properties of resins and elastomers.
The incorporation of the bulky silsesquioxane cage can induce phase separation at the nanoscale, leading to the formation of self-assembled, ordered domains within the polymer matrix. nih.gov
Development of Hybrid Silsesquioxane Systems via Cation Exchange or Anionic Modification
A key advantage of the ionic nature of this compound is the ability to create a wide range of new hybrid materials through ion exchange.
Cation Exchange: The tetramethylammonium ([N(CH₃)₄]⁺) cations are held in place by electrostatic forces and can be readily exchanged for other cations in solution. This provides a straightforward method for modifying the properties of the material without altering the inorganic silsesquioxane core.
Introduction of Metal Ions: Exchanging the tetramethylammonium cations with functional metal ions (e.g., transition metals, lanthanides) can introduce catalytic, magnetic, or luminescent properties into the material.
Modification of Solubility: Swapping the tetramethylammonium cations for other quaternary ammonium (B1175870) ions with longer alkyl chains can be used to tune the solubility of the silsesquioxane in different organic solvents.
Enhanced Ion Transport: In applications like electrolytes, exchanging the original cation for one with higher mobility could enhance ionic conductivity. nih.gov
Anionic Modification (Cage Rearrangement): While the T8 cage is generally stable, it can undergo structural rearrangement under certain conditions. For example, studies have shown that reacting octakis(3-chloropropyl)octasilsesquioxane with certain nucleophiles can induce a cage-rearrangement, leading to the formation of larger T10 and T12 cages alongside the original T8 structure. researchgate.net This represents a more profound modification of the silsesquioxane building block itself, offering a pathway to related but structurally distinct anionic frameworks.
This dual capability—easily modifying the cationic shell via exchange or, under specific conditions, rearranging the anionic core—provides a rich platform for designing novel and functional hybrid silsesquioxane systems.
Research Applications of Oktakis Tetramethylammonium T8 Silisesquioxane in Advanced Materials Science
Enhancement of Polymer Matrix Performance through Oktakis(tetramethylammonium)-T8-silisesquioxane Incorporation
The incorporation of this compound into polymer matrices has been investigated as a method to impart desirable functional properties. A key area of this research has been the modification of polyester (B1180765) fabrics to improve their performance characteristics.
Functional Modification of Polyester Fabrics
Research has demonstrated that treating polyester fabric with this compound, also referred to as TMA-POSS in some literature, can significantly alter its surface properties. scientific.net The compound is synthesized using tetraethyl orthosilicate (B98303) and tetramethylammonium (B1211777) hydroxide (B78521) and then applied to the fabric. scientific.net
The accumulation of static electricity on the surface of polyester fabrics is a common issue. The application of this compound has been shown to effectively enhance the antistatic properties of the material. scientific.net Key indicators of antistatic performance, such as peak voltage and attenuation cycle, are markedly improved. scientific.net For instance, at a concentration of 4% (o.w.f. - on weight of fabric), the peak voltage was measured at 1283.0 V, with an attenuation cycle of 3.9 seconds. scientific.net
Table 1: Antistatic Properties of Modified Polyester Fabric
| Property | Value |
|---|---|
| Peak Voltage | 1283.0 V |
The inherent hydrophobicity of polyester can be a drawback in certain applications. Treatment with this compound has been found to significantly improve the wetting properties of the fabric. scientific.net A key measure of this is the wetting angle; studies show that when the concentration of the modifying agent is 4% (o.w.f.) or greater, the wetting angle can be reduced to 0°. scientific.net Another indicator of improved wettability is the capillary value, which was recorded at 16.0 cm in the same study. scientific.net
Table 2: Wetting Properties of Modified Polyester Fabric
| Property | Value |
|---|---|
| Wetting Angle | 0° |
The introduction of this compound to polyester fabric has also been observed to influence its dyeing performance. scientific.net The modification can affect the uptake and fixation of dyes, leading to altered color characteristics. Research indicates that the dyeing performances of the modified polyester fabric are investigated, suggesting an impact on the material's interaction with dyestuffs. scientific.net
Development of Novel Hybrid Materials and Nanocomposites with this compound
The unique cage structure of this compound makes it a valuable building block for the creation of novel organic-inorganic hybrid materials and nanocomposites. Its incorporation can lead to materials with tailored properties.
Application in Modifying Porous Structures of Silica (B1680970) Gels
One notable application in the development of hybrid materials is the use of this compound to modify the porous structure of silica gels. In a study utilizing the sol-gel method with acetic acid as a catalyst, the addition of this compound, referred to as an octaanion, was found to act as a textural promoter. researchgate.net The resulting silica gel exhibited a significant increase in surface area, nearly 25% greater than unmodified silica gel. researchgate.net This modification of the porous structure highlights the potential of this compound in creating high-surface-area materials for various applications. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetraethyl orthosilicate |
| Tetramethylammonium hydroxide |
Exploration in the Synthesis of Advanced Siloxane-Based Nanomaterials
This compound serves as a foundational building block for the creation of more complex, advanced siloxane-based nanomaterials. Its well-defined, cage-like structure of a silica core ([Si8O12]) functionalized with eight tetramethylammonium groups provides a unique scaffold for synthesizing hybrid materials. Researchers are investigating its use as a precursor to generate nanostructured silica materials with controlled porosity and surface chemistry. The thermal decomposition of the tetramethylammonium cations can lead to the formation of porous silica, while the inherent cage structure can act as a template, influencing the final nanostructure of the material.
The synthesis of this compound itself is a key area of study, with methods being refined to ensure high purity and yield. One established synthesis route involves the hydrolysis and condensation of tetraethyl orthosilicate in the presence of tetramethylammonium hydroxide, which acts as a template and a source of the counterion. The precise control over the reaction conditions is crucial for the selective formation of the T8 cage structure.
Research in Emerging Fields of Materials Science
The unique molecular architecture of this compound makes it a candidate for investigation in various emerging fields within materials science, particularly in the development of smart materials and the miniaturization of electronic components.
Contributions to Smart Materials Development
A notable application of this compound is in the functional modification of textiles, transforming them into smart materials. Research has demonstrated its ability to impart new functionalities to polyester fabrics. When applied to the fabric, this silisesquioxane derivative has been shown to significantly improve several properties, including its antistatic capabilities, wettability, and dyeing performance.
In one study, the treatment of polyester fabric with a solution of this compound led to a remarkable change in its surface characteristics. The findings from this research are summarized in the table below.
| Property | Measurement | Result at >4% (o.w.f.) TMA-POSS Concentration |
| Wettability | Wetting Angle | 0° |
| Antistatic Property | Peak Voltage | 1283.0 V |
| Attenuation Cycle | 3.9 s | |
| Moisture Management | Capillary Value | 16.0 cm |
Table 1: Functional Properties of Polyester Fabric Modified with this compound
These results indicate that the modified fabric becomes highly hydrophilic (as shown by the 0° wetting angle), which can enhance comfort and wearability. The significant reduction in peak voltage and a rapid attenuation cycle demonstrate a substantial improvement in the fabric's ability to dissipate static electricity. Furthermore, the enhanced capillary value suggests better moisture-wicking properties. These modifications pave the way for the development of advanced textiles for applications in performance apparel, protective clothing, and electronic textiles.
Integration into Nanomaterials and Microelectromechanical Systems (MEMS) Research
While specific research on the direct integration of this compound into Microelectromechanical Systems (MEMS) is still in its nascent stages, its potential as a precursor for silica-based dielectric and structural layers is being considered. The ability to form uniform, thin films of silica with a controlled nanostructure from a molecular precursor is highly desirable in the fabrication of MEMS and other nanoelectronic devices. The organic cations associated with the silisesquioxane cage could be removed during processing to leave behind a pure silica network, potentially with a low dielectric constant, which is beneficial for insulating layers in integrated circuits. The precise size and shape of the T8 cage could also be exploited in the bottom-up fabrication of nanoscale components.
Exploration in Other Functional Material Systems (e.g., catalysis, adsorption)
The potential of this compound extends to its use in creating materials for catalysis and adsorption. The compound can serve as a soluble precursor for the synthesis of porous silica materials. The removal of the bulky tetramethylammonium ions from the structure after synthesis can generate microporosity, making the resulting material suitable for applications as a catalyst support or an adsorbent.
The uniform distribution of silicon and oxygen atoms in the T8 cage provides a well-defined starting point for creating highly ordered porous structures. By controlling the conditions of polymerization and subsequent calcination, it may be possible to tailor the pore size and surface area of the final silica material. These tailored materials could then be functionalized with active catalytic sites or used for the selective adsorption of specific molecules, opening up possibilities in areas such as green chemistry and environmental remediation. Further research is needed to fully explore and optimize these applications.
Future Research Directions and Translational Perspectives for Oktakis Tetramethylammonium T8 Silisesquioxane
Identification of Novel Research Frontiers in Oktakis(tetramethylammonium)-T8-silisesquioxane Chemistry
The inherent reactivity and ionic nature of this compound open up a number of exciting research avenues. A primary frontier lies in its further functionalization. While the tetramethylammonium (B1211777) groups provide inherent functionality, exploring their modification or the introduction of other reactive moieties onto the siloxane cage could lead to a new generation of tailored nanomaterials.
Another burgeoning area is its application in catalysis. The charged periphery of the molecule could serve to stabilize metallic nanoparticles or act as a phase-transfer catalyst. Research into its catalytic activity in various organic transformations is a promising direction. The self-assembly of this ionic silsesquioxane into hierarchical structures is also a key area of future investigation. Understanding and controlling this process could enable the creation of novel porous materials with applications in gas separation and storage.
Potential Research Areas:
| Research Area | Focus | Potential Applications |
| Advanced Functionalization | Modification of tetramethylammonium groups or the siloxane core. | Tailored nanocomposites, targeted drug delivery. |
| Catalysis | Use as a catalyst support or phase-transfer catalyst. | Green chemistry, fine chemical synthesis. |
| Self-Assembly | Control of hierarchical structure formation. | Porous materials, membranes, sensors. |
| Hybrid Materials | Covalent and non-covalent integration with polymers and inorganic materials. | High-performance coatings, advanced composites. |
Potential for Integration into Next-Generation Material Systems and Devices
The unique combination of an inorganic core and organic, ionic functionalities makes this compound a prime candidate for integration into a variety of next-generation materials and devices. Its ability to improve properties such as antistatic behavior and wettability in textiles has already been demonstrated through its application in modifying polyester (B1180765) fabric. scientific.net
Future applications could extend to advanced coatings, where the compound's thermal stability and ionic nature could provide anti-fouling or anti-corrosion properties. In the realm of electronics, its potential as a component in dielectric materials or as a templating agent for the synthesis of nanostructured semiconductors is an area ripe for exploration. Furthermore, its biocompatibility, a common trait among silsesquioxanes, suggests potential applications in biomedical devices and drug delivery systems. mdpi.com The development of covalent organic frameworks (COFs) using silsesquioxane building blocks also points to the potential for creating highly ordered, porous materials for applications such as solid-state electrolytes.
Advancements in Characterization and Computational Methodologies Specific to this Compound
A deeper understanding of the structure-property relationships of this compound necessitates the application and development of advanced characterization and computational techniques. While standard techniques like FT-IR spectroscopy have been used to characterize its basic structure, more sophisticated methods are needed to probe its nanoscale behavior. scientific.net
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is crucial for elucidating the precise structure of the siloxane cage and understanding the effects of the ionic groups on the silicon environment. Advanced mass spectrometry techniques can provide detailed information on the compound's purity and fragmentation patterns.
Computationally, molecular dynamics simulations and density functional theory (DFT) calculations can offer insights into the self-assembly behavior of the molecule, its interactions with other materials, and its potential catalytic mechanisms. These computational tools can guide experimental work by predicting the properties of novel materials incorporating this silsesquioxane.
Key Characterization and Computational Techniques:
| Technique | Information Gained |
| Solid-State NMR (29Si, 13C, 1H) | Detailed structural information of the siloxane cage and organic groups. |
| Advanced Mass Spectrometry | Purity, molecular weight distribution, and fragmentation analysis. |
| X-ray Diffraction (XRD) | Crystalline structure and packing in the solid state. |
| Molecular Dynamics (MD) Simulations | Self-assembly behavior, interactions with solvents and polymers. |
| Density Functional Theory (DFT) | Electronic structure, reactivity, and catalytic properties. |
Broader Academic Impact and Interdisciplinary Research Opportunities in Material Design
The study of this compound sits (B43327) at the intersection of several scientific disciplines, including chemistry, materials science, physics, and engineering. Its hybrid organic-inorganic nature makes it a model compound for fundamental studies in nanoscience and self-assembly.
Interdisciplinary research collaborations will be key to unlocking its full potential. For instance, chemists can focus on synthesizing new derivatives, while materials scientists can explore their integration into novel composites and devices. Physicists can investigate the electronic and optical properties of these new materials, and engineers can design and fabricate functional devices.
The development of materials based on this compound could have a significant impact on fields ranging from textiles and coatings to electronics and medicine. Its role as a versatile building block for creating materials with precisely controlled nanoscale structures opens up new possibilities for material design by "bottom-up" approaches.
Sustainable Synthesis and Application Development in Research Contexts
As with all chemical compounds, the development of sustainable synthesis routes for this compound is of paramount importance. The current synthesis involves the use of tetraethyl orthosilicate (B98303) and tetramethylammonium hydroxide (B78521). scientific.net Future research should focus on developing greener synthetic methods, such as solvent- and catalyst-free hydrolytic polycondensation reactions, which have been explored for other functionalized silsesquioxanes. mdpi.com
In terms of applications, the inherent properties of silsesquioxanes, such as their high thermal and chemical stability, suggest that materials derived from them will be durable and long-lasting. mdpi.com Furthermore, their potential use in catalysis aligns with the principles of green chemistry by enabling more efficient and selective chemical transformations. The exploration of its use in environmental applications, such as water purification or CO2 capture, represents another promising area for sustainable research.
Q & A
Q. What are the key structural features of Oktakis(tetramethylammonium)-T8-silisesquioxane, and how are they experimentally confirmed?
The compound consists of a cubic T8-silisesquioxane cage with eight tetramethylammonium counterions. Structural confirmation requires X-ray diffraction (XRD) to resolve crystallographic symmetry (e.g., C3i symmetry predicted for similar siloxanes) and Fourier-transform infrared spectroscopy (FT-IR) to identify Si-O-Si and Si-O vibrational modes. For example, XRD patterns should align with theoretical lattice parameters, while FT-IR peaks near 1,100 cm⁻¹ and 450 cm⁻¹ confirm Si-O bonding .
Q. What synthetic routes are typically used for this compound, and what reaction conditions optimize yield?
Synthesis often follows modified sol-gel methods using trialkoxysilane precursors. A representative approach involves FeCl₃ as a catalyst, petroleum ether as a solvent, and surfactants (e.g., sodium dodecylsulfate) to stabilize the cage structure during condensation. Reaction temperature (40–60°C) and stoichiometric control of tetramethylammonium hydroxide are critical to minimize side products like linear polysiloxanes .
Q. Which characterization techniques are essential for assessing the purity of this compound?
Thin-layer chromatography (TLC) provides rapid purity checks by monitoring unreacted precursors. Nuclear magnetic resonance (¹H, ²⁹Si NMR) resolves counterion integration and Si connectivity, while elemental analysis confirms stoichiometry. For crystalline samples, XRD is mandatory to rule out polymorphic impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational symmetry predictions in silisesquioxanes?
Discrepancies (e.g., unexpected XRD peak splitting despite predicted C3i symmetry) require cross-validation with multiple techniques. For instance, Raman spectroscopy can corroborate FT-IR assignments, while solid-state NMR clarifies local Si environments. If inconsistencies persist, refine computational models (e.g., density functional theory with dispersion corrections) or re-evaluate crystallization conditions (e.g., solvent polarity, cooling rates) .
Q. What advanced separation strategies effectively isolate this compound from byproducts like linear oligomers?
Membrane technologies (e.g., nanofiltration with 2–5 nm pores) selectively separate the T8 cage based on size exclusion. Alternatively, gradient centrifugation in nonpolar solvents exploits density differences. Post-synthesis, dialysis against deionized water removes ionic impurities, monitored via conductivity measurements .
Q. What methodologies enable the integration of this compound into nanocomposite materials, and how is interfacial compatibility assessed?
The compound’s ionic nature facilitates dispersion in polar polymer matrices (e.g., epoxy resins). Surface modification via silane coupling agents (e.g., ’s polyethylene glycol trimethoxysilylpropyl ether) enhances compatibility. Interfacial adhesion is quantified through dynamic mechanical analysis (DMA) and transmission electron microscopy (TEM) to visualize nanoparticle distribution .
Q. How can researchers address challenges in reproducing synthetic yields of this compound across laboratories?
Standardize protocols using high-purity precursors and anhydrous solvents to minimize hydrolysis side reactions. Implement statistical design of experiments (DoE) to identify critical variables (e.g., stirring rate, catalyst aging). Collaborative round-robin testing across institutions validates reproducibility, with detailed reporting of ambient humidity and equipment calibration in supplementary materials .
Data Analysis and Reporting Guidelines
- Contradictory Spectra: Always report raw data (e.g., XRD .cif files) alongside processed results. Use software like TOPAS for Rietveld refinement to quantify amorphous vs. crystalline phases .
- Ethical Reporting: Follow journal guidelines () to disclose all experimental parameters, including failed attempts, to aid reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
